1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine
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Overview
Description
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is a chemical compound that features a piperazine ring bonded to a pyridine ring substituted with a chloro and methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination and methylthiolation of a pyridine derivative to form 5-chloro-4-(methylthio)pyridine.
Sulfonylation: The pyridine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Coupling: Finally, the sulfonylated pyridine is reacted with piperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)ethanol
- 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)benzene
Uniqueness
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both a piperazine ring and a sulfonylated pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Biological Activity
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C12H15ClN2O2S
- CAS Number : [insert CAS number if available]
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways.
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by interfering with viral replication processes.
- Anticancer Activity : Some derivatives of piperazine have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound across various fields:
Antiviral Activity
In a study investigating the antiviral properties of piperazine derivatives, this compound demonstrated significant inhibition against the influenza virus. The effective concentration (EC50) was reported at low micromolar levels, indicating strong antiviral potential .
Anticancer Research
A case study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14ClN3O2S2 |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(5-chloro-4-methylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H14ClN3O2S2/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI Key |
LZNXLMSIXNVTOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Origin of Product |
United States |
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